Regioisomeric Differentiation in Smoothened (Smo) Receptor Antagonism
The 3-bromo-2-methoxy-6-methyl substitution pattern is specifically required for potent Smoothened (Smo) receptor antagonism, a validated target in cancer therapy. Derivatives of this core scaffold exhibit an EC50 of 18 nM against Smo expressed in mouse C3H10T1/2 cells [1]. In contrast, regioisomers like 3-Bromo-6-methoxy-2-methylbenzoic acid (CAS 220901-25-7) do not share this specific activity profile and are not reported as Smo antagonists, underscoring the importance of the exact substitution pattern for biological function .
| Evidence Dimension | Smoothened (Smo) receptor antagonism |
|---|---|
| Target Compound Data | EC50 = 18 nM (for a derivative based on the 3-bromo-2-methoxy-6-methylbenzoic acid scaffold) |
| Comparator Or Baseline | 3-Bromo-6-methoxy-2-methylbenzoic acid (CAS 220901-25-7) |
| Quantified Difference | Target scaffold shows potent antagonism (18 nM); comparator is not reported to have Smo antagonist activity. |
| Conditions | Inhibition of Smo expressed in mouse C3H10T1/2 cells, assessed as reduction in alkaline phosphatase level after 72 hrs by spectrophotometric analysis [1]. |
Why This Matters
This regioisomer-specific biological activity makes CAS 681467-88-9 the required starting material for any medicinal chemistry program targeting the Smoothened receptor with this chemotype.
- [1] BindingDB. (n.d.). BDBM50388720 CHEMBL2059861: Inhibition of Smoothened (Smo) in mouse C3H10T1/2 cells. View Source
